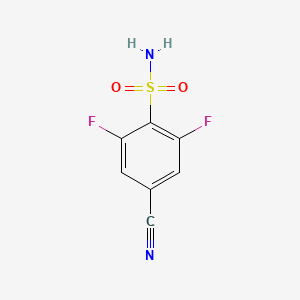

4-Cyano-2,6-difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F2N2O2S |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

4-cyano-2,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C7H4F2N2O2S/c8-5-1-4(3-10)2-6(9)7(5)14(11,12)13/h1-2H,(H2,11,12,13) |

InChI Key |

YNPIJOVOGOLRNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Understanding

Novel Synthetic Routes and Strategic Retrosynthesis of the 4-Cyano-2,6-difluorobenzenesulfonamide Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net For this compound, a primary disconnection can be made at the carbon-sulfur bond or the sulfur-nitrogen bond. A common strategy involves the sulfonamidation of a pre-functionalized aryl halide. This approach simplifies the synthesis to the preparation of a key intermediate, such as 4-bromo-3,5-difluorobenzonitrile, followed by a coupling reaction with a sulfonamide source.

Exploration of Chemo- and Regioselective Functionalization Strategies

The synthesis of the core structure requires precise control over the placement of four different substituents on the benzene (B151609) ring, a significant challenge in regioselectivity. The two fluorine atoms are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution, while the cyano group is a deactivating meta-director. This conflicting directing effect necessitates careful strategic planning.

A plausible synthetic strategy could begin with 1,3-difluorobenzene. Friedel-Crafts acylation, followed by nitration, would be directed by the acyl group to the meta position (para to both fluorine atoms). Subsequent reduction of the acyl and nitro groups, followed by diazotization and Sandmeyer reaction, could introduce the cyano group. The final step would be chlorosulfonylation followed by amination to install the sulfonamide group. Controlling the regiochemistry at each step is critical to avoid the formation of undesired isomers. Modern synthetic methods, such as ligand-controlled palladium-catalyzed C-F bond functionalization, offer advanced strategies for achieving high regioselectivity in the modification of polyfluorinated aromatic compounds. nih.govrsc.org

Catalytic Approaches to Benzenesulfonamide (B165840) Formation (e.g., Photosensitized Nickel Catalysis)

Traditional methods for forming N-aryl sulfonamides often involve the reaction of amines with sulfonyl chlorides, which can be toxic and difficult to prepare. princeton.edu Modern catalytic approaches provide milder and more efficient alternatives. A notable advancement is the photosensitized nickel-catalyzed cross-coupling of sulfonamides with aryl halides. researchgate.netnih.govnih.gov This dual catalytic method allows for the formation of the C–N bond under visible light irradiation. researchgate.net

The proposed mechanism for this transformation involves several key steps: nih.gov

Oxidative Addition : A Ni(0) complex undergoes oxidative addition into the aryl halide (e.g., 4-bromo-3,5-difluorobenzonitrile) to form a Ni(II)-aryl complex.

Ligand Exchange : The sulfonamide displaces a ligand on the nickel complex.

Deprotonation : A base deprotonates the bound sulfonamide to form a Ni(II)-aryl amido complex.

Photosensitization and Reductive Elimination : A photocatalyst (e.g., an iridium complex) absorbs light and transfers energy to the Ni(II) complex, promoting it to a triplet excited state. This excited state facilitates the otherwise difficult C–N bond-forming reductive elimination, regenerating the Ni(0) catalyst. princeton.edu

This method is highly efficient for a broad range of N-aryl and N-heteroaryl sulfonamides and represents a significant improvement over traditional palladium or copper-catalyzed systems, which can struggle with the attenuated nucleophilicity of sulfonamides. princeton.edu The reaction can often be performed at ambient temperatures and demonstrates high functional group tolerance. researchgate.netnih.gov

| Aryl Halide Substrate | Sulfonamide | Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Benzenesulfonamide | Ir photocatalyst, NiCl₂·glyme, TMG, 68°C | 86 |

| 4-Bromoanisole | Benzenesulfonamide | Ir photocatalyst, NiCl₂·glyme, TMG, dtbbpy, 23°C | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | Benzenesulfonamide | Ir photocatalyst, NiCl₂·glyme, TMG, 68°C | 91 |

| 2-Bromopyridine | Benzenesulfonamide | Ir photocatalyst, NiCl₂·glyme, TMG, 68°C | 75 |

Green Chemistry Principles and Sustainable Synthesis Paradigms

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically efficient. instituteofsustainabilitystudies.comjddhs.com The synthesis of this compound can be evaluated and optimized using these principles.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Catalytic reactions, such as the nickel-catalyzed sulfonamidation, are inherently more atom-economical than stoichiometric methods.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids significantly reduces environmental impact. jddhs.commdpi.com

Design for Energy Efficiency : Photosensitized reactions that utilize visible light at ambient temperatures are more energy-efficient than processes requiring high heat. ispe.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. nih.gov

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. ispe.org The development of recyclable catalysts further enhances the sustainability of the process.

Reduction of Derivatives : Avoiding the use of protecting groups simplifies the synthetic sequence, reduces the number of steps, and minimizes waste generation. instituteofsustainabilitystudies.com

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Developing high-yield, selective reactions to minimize byproduct formation. |

| Atom Economy | Employing catalytic cross-coupling reactions instead of classical multi-step sequences. |

| Less Hazardous Syntheses | Replacing toxic reagents like sulfonyl chlorides with safer alternatives. |

| Safer Solvents & Auxiliaries | Using water or bio-based solvents; exploring solvent-free reaction conditions. jddhs.com |

| Energy Efficiency | Utilizing photocatalysis at ambient temperature or microwave irradiation. instituteofsustainabilitystudies.comnih.gov |

| Catalysis | Using recyclable nickel or copper catalysts for C-N bond formation. researchgate.netorganic-chemistry.org |

Functional Group Transformations and Derivatization Chemistry at the Cyano and Sulfonamide Moieties

The cyano and sulfonamide groups on the this compound core offer versatile handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Reactivity of the Cyano Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions. lumenlearning.comchemistrysteps.com Controlled hydrolysis, for instance using an alkaline solution of hydrogen peroxide, can yield the corresponding primary amide (4-carbamoyl-2,6-difluorobenzenesulfonamide). commonorganicchemistry.com More vigorous heating with acid or base will lead to complete hydrolysis to the carboxylic acid (4-carboxy-2,6-difluorobenzenesulfonamide), with the amide as an intermediate. stackexchange.comchemistrysteps.com

Reduction : The nitrile group can be reduced to a primary amine (4-(aminomethyl)-2,6-difluorobenzenesulfonamide). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium, platinum, or nickel catalysts. libretexts.orgstudymind.co.uk The use of nickel boride, generated in situ from NiCl₂ and NaBH₄, offers a milder, catalytic alternative. researchgate.net

Cycloaddition Reactions : Unactivated nitriles, which typically require harsh conditions for cycloadditions, can participate in these reactions under specific circumstances. nih.gov For example, nitriles can act as dienophiles in intramolecular Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions with nitrile oxides to form five-membered heterocycles like isoxazolines. arkat-usa.orgbeilstein-journals.org Transition metal catalysis, using catalysts based on nickel or tungsten, can also facilitate the [2+2+2] cycloaddition of nitriles with alkynes to construct substituted pyridine (B92270) rings. nih.govacs.org

Modifications of the Sulfonamide Linkage and Nitrogen Atom

The sulfonamide moiety is a key functional group in many pharmaceuticals due to its chemical stability and ability to engage in hydrogen bonding. The nitrogen atom of the primary sulfonamide is weakly acidic and can be readily derivatized.

N-Alkylation : The sulfonamide nitrogen can be deprotonated with a suitable base (e.g., K₂CO₃) and subsequently alkylated with various alkyl halides. dnu.dp.ua Greener approaches utilize alcohols as alkylating agents via a "borrowing hydrogen" method, catalyzed by transition metals like iron, which generates water as the only byproduct. ionike.com

N-Arylation : The introduction of an aryl group on the sulfonamide nitrogen can be achieved through cross-coupling reactions. Copper-catalyzed Chan-Lam arylation using arylboronic acids is a common method. st-andrews.ac.uk Transition-metal-free approaches have also been developed, using o-silylaryl triflates in the presence of cesium fluoride (B91410). nih.gov This allows for the synthesis of N,N-disubstituted sulfonamides under mild conditions.

These diverse derivatization strategies at both the cyano and sulfonamide positions underscore the utility of this compound as a versatile scaffold for creating complex molecules with potential applications in various fields of chemical research.

Fluorine Atom Reactivity and Aromatic Substitution Pathways

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring is rendered highly electron-deficient by the cumulative inductive and resonance effects of the cyano (-CN) and sulfonamide (-SO2NH2) substituents. This pronounced electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

The fluorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, and its ability to stabilize the negative charge in the transition state. The rate-determining step in these reactions is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The presence of the electron-withdrawing groups is crucial for stabilizing this intermediate.

The substitution pathways for this compound are expected to be highly regioselective. Nucleophilic attack will preferentially occur at the positions ortho and para to the strongly activating cyano and sulfonamide groups. In this molecule, both fluorine atoms are ortho to the cyano group and meta to the sulfonamide group, and also ortho to each other. The combined electron-withdrawing effects of the cyano and sulfonamide groups strongly activate both fluorine-bearing carbons towards nucleophilic displacement.

The general mechanism for the nucleophilic aromatic substitution of a fluorine atom in this compound is as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing cyano and sulfonamide groups.

Leaving Group Departure: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of the fluorine atoms can be modulated by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily.

| Parameter | Influence on Reactivity | Typical Conditions |

| Nucleophile Strength | Stronger nucleophiles (e.g., alkoxides, thiolates) lead to faster reaction rates. | Dependent on the specific nucleophile. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used to solvate the cation and enhance the nucleophilicity of the anionic nucleophile. | Room temperature to elevated temperatures. |

| Temperature | Higher temperatures generally increase the reaction rate, but may lead to side reactions. | Controlled heating may be necessary for less reactive nucleophiles. |

Scalable Synthesis and Process Chemistry Considerations for Research Scale-up

The transition from laboratory-scale synthesis to a larger, research-scale production of this compound requires careful consideration of several process chemistry principles to ensure safety, efficiency, and reproducibility. While specific process details for this compound are not extensively published, general strategies for the synthesis of related aromatic sulfonamides can be adapted.

A plausible synthetic route would likely involve the multi-step conversion of a readily available starting material like 1,3-difluorobenzene. A key step would be the introduction of the cyano group, followed by sulfonation and subsequent amidation to form the sulfonamide.

Key Process Chemistry Considerations:

Starting Material Selection: The choice of starting material is critical for a scalable process. It should be commercially available, cost-effective, and have a good safety profile.

Reagent Selection: Reagents used in the synthesis should be efficient, selective, and pose minimal safety and environmental hazards. For example, the use of hazardous reagents like oleum (B3057394) for sulfonation might be replaced with milder alternatives if possible.

Reaction Conditions Optimization: Each step of the synthesis must be optimized for temperature, pressure, reaction time, and solvent to maximize yield and minimize impurity formation. The use of statistical methods like Design of Experiments (DoE) can be valuable in this optimization process.

Work-up and Purification: The procedures for isolating and purifying the product must be scalable. This may involve moving from chromatographic methods used in the lab to crystallization or extraction techniques suitable for larger quantities.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and proper handling of any toxic or corrosive materials.

| Process Step | Key Consideration | Potential Challenge | Mitigation Strategy |

| Cyanation | Efficient and selective introduction of the cyano group. | Use of toxic cyanide reagents. | Employing safer cyanating agents or engineering controls. |

| Sulfonation | Regioselective sulfonation without side reactions. | Harsh reaction conditions (e.g., strong acids). | Optimization of reaction parameters and exploring milder sulfonating agents. |

| Chlorosulfonation | Conversion of the sulfonic acid to the sulfonyl chloride. | Use of corrosive and moisture-sensitive reagents like thionyl chloride. | Careful control of reaction conditions and use of appropriate equipment. |

| Amidation | Efficient conversion of the sulfonyl chloride to the sulfonamide. | Handling of ammonia (B1221849) or amines. | Use of a closed system and appropriate scrubbing for off-gases. |

| Purification | Achieving high purity of the final product. | Removal of closely related impurities. | Development of a robust crystallization process. |

Elucidation of Molecular Structure, Conformation, and Intermolecular Interactions

High-Resolution Spectroscopic Characterization for Detailed Structural Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular architecture of 4-Cyano-2,6-difluorobenzenesulfonamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR would reveal signals corresponding to the amine protons of the sulfonamide group and the aromatic proton. The chemical shift of the aromatic proton is influenced by the surrounding fluorine and cyano substituents.

¹³C NMR spectroscopy would provide distinct signals for each carbon atom in the molecule, with the carbon of the cyano group appearing in a characteristic downfield region. The carbons attached to the fluorine atoms would exhibit splitting due to C-F coupling, providing further structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comesrf.fr This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound. Such an analysis would reveal the preferred conformation of the sulfonamide group relative to the aromatic ring and the spatial arrangement of the fluorine and cyano substituents.

The crystal packing, governed by intermolecular interactions, would also be elucidated. This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not available in the provided results, studies on similar aromatic sulfonamides and cyano-substituted compounds reveal common packing motifs driven by hydrogen bonding and other non-covalent interactions. mdpi.comnih.gov

Table 1: Representative Crystallographic Data for Aromatic Sulfonamides

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.197 |

| b (Å) | 10.670 |

| c (Å) | 12.977 |

| β (°) | 95.83 |

Note: Data is illustrative and based on a related structure, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, as specific data for the target compound is not available. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The cyano (C≡N) group typically exhibits a sharp, intense stretching vibration in the range of 2220-2260 cm⁻¹. The sulfonamide group would give rise to several distinct bands, including N-H stretching vibrations around 3200-3400 cm⁻¹ and asymmetric and symmetric S=O stretching vibrations typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-F stretching vibrations would appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Raman spectroscopy would complement the FT-IR data. The cyano group stretch is also Raman active and can be sensitive to the molecular environment. researchgate.net Analysis of the vibrational modes can also provide insights into the conformational state of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200-3400 |

| C≡N (Cyano) | Stretching | 2220-2260 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1350 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1160 |

Conformational Dynamics and Energy Landscapes

The conformation of this compound is primarily defined by the rotation around the C-S and S-N bonds. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to explore the conformational energy landscape of the molecule. mdpi.com These studies can predict the relative energies of different conformers and the energy barriers to rotation.

The orientation of the sulfonamide group with respect to the aromatic ring is of particular interest. Steric hindrance from the ortho-fluorine atoms may influence the preferred torsional angles. The interplay between steric effects and electronic interactions, such as potential intramolecular hydrogen bonding between the sulfonamide N-H and an ortho-fluorine, would dictate the most stable conformation. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

Non-covalent interactions play a critical role in the supramolecular assembly and crystal packing of this compound. nih.gov

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is expected that strong intermolecular N-H···O=S hydrogen bonds will be a dominant feature, leading to the formation of chains, dimers, or more complex networks.

Halogen Bonding: The fluorine atoms on the benzene (B151609) ring can act as halogen bond acceptors. While fluorine is the least polarizable halogen, C-F···X interactions can still play a role in directing the crystal packing, particularly when interacting with electron-rich regions of adjacent molecules.

The cyano group itself is a versatile participant in intermolecular interactions, capable of acting as a hydrogen bond acceptor and participating in other non-covalent contacts. nih.gov A comprehensive analysis of the crystal structure, potentially aided by techniques like Hirshfeld surface analysis, would be necessary to fully characterize the intricate network of these non-covalent forces. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. These calculations provide a fundamental understanding of a compound's behavior at the atomic and electronic levels.

For instance, in the study of analogous sulfonamide derivatives, DFT calculations could be employed to model their synthesis or degradation pathways. The geometries of transition states can be optimized, and the corresponding activation energies can be calculated, providing crucial information about the reaction kinetics. Such analyses are vital for optimizing reaction conditions and for understanding the stability of the molecule.

DFT has proven to be highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For sulfonamide derivatives, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are commonly performed. nih.gov

For 4-Cyano-2,6-difluorobenzenesulfonamide, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its various bonds (e.g., C-F, C≡N, S=O). These predicted frequencies can be compared with an experimental IR spectrum to confirm the compound's structure. Similarly, theoretical calculations of NMR chemical shifts for the hydrogen, carbon, and fluorine atoms in the molecule can aid in the interpretation of experimental NMR spectra. The table below illustrates the kind of data that can be generated through such a comparative analysis.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) |

| IR Frequencies (cm⁻¹) | ||

| C≡N stretch | ~2230 | Calculated value |

| SO₂ asymmetric stretch | ~1350 | Calculated value |

| SO₂ symmetric stretch | ~1160 | Calculated value |

| C-F stretch | ~1250 | Calculated value |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C-CN | Experimental value | Calculated value |

| C-SO₂ | Experimental value | Calculated value |

| C-F | Experimental value | Calculated value |

Molecular Dynamics (MD) Simulations for Solvation and Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations could be performed to understand its behavior in different solvents, which is crucial for predicting its solubility and bioavailability. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. peerj.com This information is particularly important for understanding how the compound might interact with biological systems.

The conformational behavior of the molecule, such as the rotation around the C-S bond, can also be investigated. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activity (QSAR). nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

The first step in developing a QSAR or QSPR model is to calculate a set of molecular descriptors for a series of compounds with known properties or activities. indexcopernicus.com These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

For a series of benzenesulfonamide (B165840) analogs, including this compound, a wide range of descriptors could be calculated using specialized software. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular surface area, volume, shape indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property or activity of interest. researchgate.net The quality of the model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). indexcopernicus.com

The following table provides an example of descriptors that could be used in a QSAR study of sulfonamide derivatives.

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment |

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for predicting its binding affinity.

In the context of this compound, if a specific protein target were identified, molecular docking could be used to predict how the compound fits into the protein's binding site. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, the sulfonamide group is known to interact with zinc ions in the active site of metalloenzymes. acs.org The cyano and difluoro substituents on the benzene (B151609) ring would also influence the binding through specific interactions. This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

Investigation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Pathways on the Aromatic Ring

The aromatic ring of 4-Cyano-2,6-difluorobenzenesulfonamide is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing effects of the two fluorine atoms, the cyano group, and the sulfonamide group. These substituents decrease the electron density of the benzene (B151609) ring, making it a poor nucleophile for typical electrophiles.

Conversely, the same electronic factors render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms, particularly, are excellent leaving groups in this context, activated by the strong electron-withdrawing cyano and sulfonamide groups positioned ortho and para to them. Nucleophiles can readily attack the carbon atoms bearing the fluorine atoms, leading to their displacement. The regioselectivity of such reactions can often be controlled by the choice of nucleophile, solvent, and reaction conditions. For instance, in related difluorinated aromatic compounds, nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution. figshare.com

The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex, a key intermediate whose stability is enhanced by the electron-withdrawing substituents that can delocalize the negative charge.

Radical Reaction Mechanisms Involving Fluorine and Sulfonamide Moieties

While ionic reactions are more common for this compound, radical pathways can also be envisaged. The stability of fluorinated benzene radical cations has been studied, providing insight into the behavior of such species under radical conditions. researchgate.net The fluorine atoms on the aromatic ring can influence the stability and reactivity of any radical intermediates formed.

Radical reactions involving the sulfonamide group are also a possibility. For instance, under specific conditions, the N-H bond of the sulfonamide could be homolytically cleaved to generate a nitrogen-centered radical. Furthermore, radical cyanation of aromatic C-H bonds has been demonstrated using copper catalysis, although this is more relevant for less electron-deficient aromatic systems. nih.gov In the context of this compound, radical reactions would likely require specific initiators or photocatalytic conditions to overcome the inherent stability of the molecule.

Intermolecular and Intramolecular Cyclization Reactions

The presence of both a cyano group and a sulfonamide moiety in a specific orientation on the benzene ring opens up possibilities for various cyclization reactions. While direct examples involving this compound are not prevalent in the literature, analogous transformations in related compounds provide a basis for predicting its behavior.

For instance, the intramolecular cyclization of N-cyano sulfoximines, which share the N-cyano functionality, has been reported to be promoted by metal-free halogenated anhydrides. researchgate.net This suggests that under appropriate conditions, the cyano and sulfonamide groups of this compound could potentially participate in intramolecular cyclization to form novel heterocyclic systems. Similarly, the reaction of dicyanovinylidene with diphenylacetylene (B1204595) to form a fulvene (B1219640) derivative showcases the reactivity of the cyano group in cyclization processes. nih.gov The synthesis of various heterocyclic compounds from precursors containing cyano groups further underscores this potential. researchgate.netresearchgate.nettjpsj.org

Catalytic Transformations and Ligand Design for Specific Reactions

The reactive sites on this compound make it a potential substrate for various catalytic transformations. The carbon-fluorine bonds are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. For instance, palladium-catalyzed coupling reactions of phenols, activated in situ, with various partners like boronic acids (Suzuki-Miyaura), alkynes (Sonogashira), and amines (Buchwald-Hartwig) have been developed. organic-chemistry.org It is conceivable that the C-F bonds in this compound could undergo similar transformations, allowing for the introduction of a wide range of substituents.

The design of specific ligands is often crucial for the success of these catalytic reactions. For palladium-catalyzed reactions, ligands such as SPhos and XPhos have been shown to be effective. organic-chemistry.org Furthermore, palladium(II)-salan complexes have been used as catalysts for Suzuki-Miyaura cross-coupling in aqueous media. mdpi.com The development of palladium-catalyzed difluorocarbene transfer reactions also highlights the ongoing innovation in harnessing fluorinated synthons. nih.govnih.gov

Solvent Effects and Reaction Condition Optimization on Selectivity and Yield

For SNAr reactions, polar aprotic solvents like DMSO and DMF are often employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. However, studies on related difluorinated aromatic compounds have shown that nonpolar solvents can play a key role in controlling regioselectivity. figshare.com The use of deep eutectic solvents has also been explored as a means to control the regioselectivity of SNAr reactions. researchgate.net

The optimization of reaction conditions, including temperature, base, and catalyst loading, is critical for maximizing the yield and selectivity of a desired product. For example, in the synthesis of nitriles from cyclobutanone (B123998) oxime, a screening of copper catalysts, bases, and solvents was necessary to identify the optimal conditions. rsc.org A summary of how different solvents can affect the regioselectivity of SNAr reactions on a model difluorinated aromatic compound is presented in the table below.

| Solvent System | Predominant Regioselectivity | Reference |

|---|---|---|

| Nonpolar Solvents | Ortho-selective | figshare.com |

| Deep Eutectic Solvents (Varying Composition) | Can be tuned from Para- to Ortho-selective | researchgate.net |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Generally favor SNAr, regioselectivity can vary | rsc.orgchemrxiv.org |

Advanced Research Applications in Chemical Sciences Non Clinical

Role as a Building Block in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the role of 4-Cyano-2,6-difluorobenzenesulfonamide as a building block in complex organic synthesis. Organic building blocks are fundamental molecules used for the construction of more complex molecular architectures. csmres.co.uknih.gov The utility of a building block is determined by its chemical reactivity and the functional groups it possesses. While fluorinated compounds are of high interest in medicinal chemistry and materials science, the specific synthetic utility of this compound has not been elaborated upon in the available research. nih.gov

Development of Chemical Probes and Ligands for Molecular Recognition Studies

No published studies were identified that describe the use of this compound in the development of chemical probes or ligands for molecular recognition studies. Chemical probes are small molecules used to study biological systems, and ligands are molecules that bind to other molecules to serve a biological purpose. The design of such molecules often involves functional groups that can participate in specific interactions, such as hydrogen bonding or electrostatic interactions. While the sulfonamide and cyano groups of this compound could potentially engage in such interactions, no specific examples have been documented.

Applications in Supramolecular Chemistry and Crystal Engineering

Information regarding the application of this compound in supramolecular chemistry and crystal engineering is not present in the available literature. Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of molecules, while crystal engineering involves the design and synthesis of solid-state structures with desired properties. bldpharm.com The assembly of molecules in these fields is governed by intermolecular interactions. The potential for the fluorine, cyano, and sulfonamide groups of this compound to direct supramolecular assembly has not been explored in the reviewed research.

Potential in Materials Science: Polymers, Sensors, and Functional Surfaces

There are no research findings detailing the potential of this compound in materials science, including the development of polymers, sensors, or functional surfaces. The incorporation of specific chemical moieties can imbue materials with unique properties. For instance, the high electronegativity of fluorine can influence the electronic properties of polymers, and the coordinating ability of the cyano group can be exploited in sensor design. However, the application of this compound for these purposes has not been reported.

Contributions to Agrochemical or Industrial Chemical Research (excluding safety/regulatory aspects)

No information was found concerning the contributions of this compound to agrochemical or industrial chemical research, excluding safety and regulatory aspects. The development of new agrochemicals and industrial chemicals often relies on the synthesis and screening of novel molecular scaffolds. While sulfonamide-containing compounds have been investigated in various industrial applications, the specific role of this compound in these areas is not documented.

Environmental Fate and Transformation in Academic Contexts

Biotic Transformation by Microorganisms (academic understanding of metabolic pathways)

Bacteria capable of utilizing sulfonamides as a source of carbon, nitrogen, or sulfur have been isolated. The initial steps in the aerobic degradation of aromatic compounds often involve oxidation of the aromatic ring by dioxygenase enzymes. This can lead to the formation of catechols, which are then subject to ring cleavage and further metabolism into central metabolic intermediates. mdpi.com

For sulfonamides, microbial degradation can proceed through several pathways, including:

Hydroxylation of the aromatic ring: This is a common initial step in the aerobic degradation of aromatic compounds.

Cleavage of the sulfonamide bond: This would separate the difluorinated cyanobenzene moiety from the sulfonamide group.

Transformation of the cyano group: Microorganisms are known to possess enzymes, such as nitrilases and nitrile hydratases, that can transform nitriles (cyano groups) into carboxylic acids or amides, respectively.

The presence of fluorine atoms on the aromatic ring can influence the rate and pathway of microbial degradation. Highly fluorinated compounds are often more resistant to microbial attack due to the strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine, which can make the aromatic ring less susceptible to electrophilic attack by oxygenases. nih.gov However, biodegradation of polyfluorinated compounds has been observed. nih.gov

Mobility and Distribution in Environmental Compartments (e.g., soil, water, air)

The mobility and distribution of 4-Cyano-2,6-difluorobenzenesulfonamide in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

Soil: The behavior of sulfonamides in soil is highly dependent on the soil's properties, particularly its pH and organic matter content. nih.govbohrium.com Sulfonamides are amphoteric molecules, meaning they can exist as cations, neutral species, or anions depending on the pH. The pKa values of the compound will determine its speciation at a given environmental pH.

At low pH, the amino group of the sulfonamide can be protonated, leading to a net positive charge and stronger sorption to negatively charged soil components like clay minerals and organic matter through cation exchange. nih.govascelibrary.orgascelibrary.org

At neutral to high pH, the sulfonamide group can deprotonate, resulting in a net negative charge and increased mobility due to electrostatic repulsion from negatively charged soil surfaces. ascelibrary.orgascelibrary.org

Soil organic matter can also significantly increase the sorption of sulfonamides. nih.gov Therefore, in soils with high organic matter content, the mobility of this compound is expected to be lower.

Water: Due to their potential for high mobility in soils, particularly at neutral to alkaline pH, sulfonamides can leach into groundwater and be transported to surface waters. ascelibrary.orgascelibrary.org Once in the aquatic environment, their fate will be determined by processes such as photolysis, biotic degradation, and sorption to sediments.

Air: The vapor pressure of this compound is expected to be low, suggesting that volatilization from soil and water surfaces is not a significant environmental transport pathway.

Table 2: Factors Influencing the Environmental Mobility of this compound

| Environmental Compartment | Key Influencing Factors | Predicted Mobility |

| Soil | Soil pH, organic matter content, clay content. | Variable. Higher mobility at neutral to alkaline pH and in soils with low organic matter. Lower mobility at acidic pH and in soils with high organic matter. |

| Water | Water solubility, sorption to suspended particles and sediment. | Potentially high, with the ability to be transported over long distances in surface and groundwater. |

| Air | Vapor pressure. | Low. Volatilization is not expected to be a major transport route. |

Identification and Characterization of Transformation Products

Based on the predicted degradation pathways, a number of transformation products of this compound could be formed in the environment.

From abiotic degradation , the primary transformation product from hydrolysis would be 4-Carbamoyl-2,6-difluorobenzenesulfonamide . Photolysis could lead to a variety of products, including hydroxylated derivatives of the parent compound and products resulting from the cleavage of the carbon-sulfur bond.

From biotic transformation , in addition to the hydrolysis product of the cyano group, microbial metabolism could lead to the formation of hydroxylated analogs on the aromatic ring. Cleavage of the sulfonamide bond would yield 2,6-difluoro-4-cyanophenol and sulfanilamide (or its further degradation products).

The identification of these transformation products in environmental samples would require advanced analytical techniques, as discussed in the following section.

Methodologies for Environmental Monitoring and Analysis in Research Settings

The detection and quantification of sulfonamides and their transformation products in environmental matrices like water and soil typically require sophisticated analytical methods due to their low concentrations and the complexity of the sample matrices.

The standard approach for the analysis of sulfonamides in environmental samples involves a multi-step process:

Sample Extraction: Solid-phase extraction (SPE) is a commonly used technique to extract and concentrate sulfonamides from water samples. researchgate.nethpst.cz For soil and sediment samples, methods like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with suitable solvents are often employed. researchgate.netmdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most common technique for separating sulfonamides from other compounds in the sample extract. researchgate.netmdpi.com

Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with HPLC (LC-MS/MS) is the preferred method for the detection and quantification of sulfonamides at trace levels in environmental samples. researchgate.nethpst.cz This technique offers high sensitivity and selectivity, allowing for the unambiguous identification of the target compounds. UV detection can also be used with HPLC, but it is generally less sensitive and selective than MS. researchgate.net

Table 3: Common Analytical Techniques for Sulfonamide Analysis in Environmental Samples

| Analytical Step | Technique | Description |

| Extraction (Water) | Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are partitioned between a solid phase and a liquid phase to isolate and concentrate the analytes of interest. |

| Extraction (Soil) | Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE) | Techniques that use solvents at elevated temperatures and pressures (PLE) or with the assistance of ultrasonic waves (UAE) to extract analytes from solid matrices. |

| Separation | High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. |

| Detection | Tandem Mass Spectrometry (MS/MS), UV Detection | MS/MS provides highly sensitive and selective detection based on the mass-to-charge ratio of the analyte and its fragments. UV detection measures the absorption of UV light by the analyte. |

Future Research Directions and Unexplored Frontiers

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

Table 1: Potential AI/ML Applications in 4-Cyano-2,6-difluorobenzenesulfonamide Research

| Application Area | AI/ML Technique | Predicted Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of bioactivity, toxicity, and physicochemical properties. |

| Virtual Screening | Docking simulations enhanced by ML | Identification of potential protein targets and lead compounds. |

| De Novo Design | Generative Adversarial Networks (GANs) | Creation of novel molecular structures with desired therapeutic profiles. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Optimization of reaction pathways for efficiency and yield. |

Sustainable Synthesis and Circular Economy Approaches for Production and Lifecycle Management

Future research must prioritize the development of sustainable and environmentally benign methods for the synthesis and lifecycle management of this compound. This aligns with the principles of green chemistry and the broader concept of a circular economy, which aims to minimize waste and maximize resource efficiency. bohrium.comwhiterose.ac.ukmdpi.com

Green synthesis strategies could involve exploring enzymatic catalysis, which often operates under milder conditions and with higher selectivity than traditional chemical methods. nih.gov The use of safer, renewable solvents and the development of catalytic, atom-economical reactions are crucial for reducing the environmental footprint of the manufacturing process. mdpi.comeurekalert.orgsciencedaily.com For instance, recent advancements in the synthesis of sulfonyl fluorides using safer reagents and producing non-toxic byproducts offer a promising avenue for greener production. eurekalert.orgsciencedaily.com

A circular economy approach necessitates considering the entire lifecycle of the compound. researchgate.netundp.org This includes designing for biodegradability or developing efficient methods for recycling and recovering the molecule or its constituent parts from waste streams. whiterose.ac.uk By embedding these principles from the initial design phase, the chemical industry can move away from a linear "take-make-dispose" model towards a more sustainable, circular system. bohrium.comresearchgate.net

Discovery of Novel Reactivity and Unconventional Transformations

The distinct arrangement of functional groups in this compound provides a rich platform for exploring novel chemical reactivity. The electron-withdrawing nature of the cyano and difluoro substituents significantly influences the electronic properties of the aromatic ring, opening up possibilities for unconventional transformations.

Future research could focus on leveraging this unique reactivity. For example, the fluorine atoms could serve as handles for late-stage functionalization via nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid diversification of the core structure. Similarly, the cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, each imparting different properties to the final molecule. The sulfonamide moiety also offers opportunities for further chemical modification. Investigating transition metal-catalyzed cross-coupling reactions at various positions on the ring could lead to the synthesis of previously inaccessible molecular architectures.

Design of Next-Generation Functional Molecules Utilizing this compound Scaffolds

The rigid and well-defined structure of this compound makes it an excellent scaffold for the rational design of next-generation functional molecules. researchgate.netmdpi.com A scaffold provides the foundational three-dimensional framework upon which other functional units can be systematically attached to create complex molecules with specific, pre-determined functions. researchgate.net

In medicinal chemistry, this scaffold could be used to orient pharmacophoric groups in a precise spatial arrangement to optimize interactions with a biological target. The unique electronic properties conferred by the fluorine and cyano groups can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

Beyond pharmaceuticals, this scaffold is promising for applications in materials science. By attaching chromophores or other functional moieties, it is possible to create novel materials for organic light-emitting diodes (OLEDs) or molecular sensors. The predictable geometry of the scaffold allows for fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov

Table 2: Potential Functional Molecules Based on the this compound Scaffold

| Field | Functional Molecule Type | Potential Application |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Oncology, Inflammatory Diseases |

| Materials Science | Organic Emitters | High-Efficiency OLED Displays |

| Supramolecular Chemistry | Anion Receptors | Environmental Sensing, Catalysis |

| Agrochemicals | Herbicides/Fungicides | Crop Protection |

Interdisciplinary Research with Emerging Fields in Chemical Biology and Materials Science

The unique properties of this compound make it a prime candidate for exploration in interdisciplinary research, particularly at the intersection of chemistry, biology, and materials science.

In chemical biology, the scaffold could be incorporated into chemical probes to study biological processes within living cells. The fluorine atoms are particularly useful as they can serve as reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in complex biological environments. Furthermore, the incorporation of fluorine is a common strategy in the development of radiotracers for positron emission tomography (PET) imaging, a non-invasive diagnostic tool.

In materials science, the high thermal stability and chemical resistance often associated with fluorinated compounds suggest that polymers or liquid crystals incorporating the this compound unit could exhibit enhanced performance characteristics. Its integration into polymer backbones could lead to materials with tailored optical, electronic, or gas-permeability properties, suitable for applications ranging from advanced coatings to separation membranes.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Cyano-2,6-difluorobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed:

Starting Material : Begin with 2,6-difluorobenzenesulfonyl chloride.

Cyanation : Introduce the cyano group via nucleophilic substitution using a cyanide source (e.g., CuCN or NaCN) under anhydrous conditions.

Sulfonamide Formation : React with ammonia or a primary amine in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over- or under-cyanation .

- Use inert gas purging to prevent hydrolysis of intermediates .

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced: How do the electronic effects of the cyano and sulfonamide groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The cyano group acts as a strong electron-withdrawing meta-director, enhancing the electrophilicity of the aromatic ring. The sulfonamide group provides steric hindrance and modulates electronic effects through resonance.

- Experimental Design : Compare reaction rates with analogous compounds lacking the cyano group (e.g., 2,6-difluorobenzenesulfonamide) using kinetic studies (UV-Vis or NMR monitoring).

- Contradiction Resolution : If unexpected regioselectivity arises, perform DFT calculations to map electrostatic potential surfaces and identify competing directing effects .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Spectroscopy :

- ¹⁹F NMR : Confirm fluorine positions and assess substitution patterns (δ −110 to −120 ppm for aromatic F) .

- IR Spectroscopy : Identify sulfonamide N–H stretches (~3350 cm⁻¹) and C≡N stretches (~2240 cm⁻¹).

- Chromatography :

Advanced: How can researchers resolve contradictions in reported biological activity across different assay systems?

Methodological Answer:

- Hypothesis Testing :

- Compare solubility profiles (DMSO vs. aqueous buffers) using dynamic light scattering to rule out aggregation artifacts .

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Data Triangulation :

- Cross-reference activity data with structural analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify pharmacophore requirements .

- Use dose-response curves to assess potency (IC₅₀) variability caused by assay sensitivity differences .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage : Keep in amber vials under nitrogen at −20°C to prevent hydrolysis of the sulfonamide group.

- Stability Testing :

Advanced: What computational strategies predict interactions with biological targets like carbonic anhydrase?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3LXE) to model binding poses. Focus on sulfonamide-Zn²⁺ coordination and π-stacking with adjacent residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- Contradiction Management : If in silico predictions conflict with experimental IC₅₀ values, validate force field parameters or re-evaluate protonation states of ionizable groups .

Basic: How to troubleshoot low yields in scale-up synthesis?

Methodological Answer:

- Process Variables :

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What mechanistic studies elucidate the role of fluorine atoms in metabolic stability?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution.

- Metabolite Identification : Incubate with liver microsomes and analyze via HRMS/MS. Compare degradation pathways with non-fluorinated analogs to assess fluorines’ protective effects against oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.